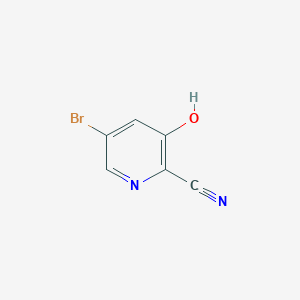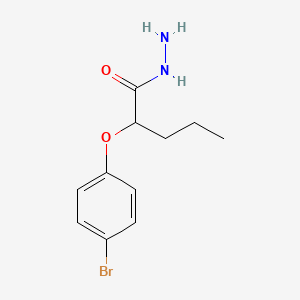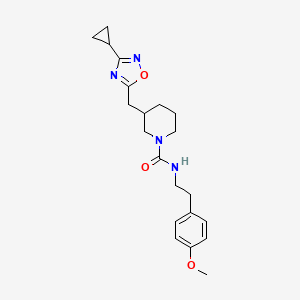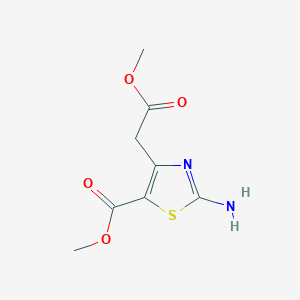![molecular formula C16H13BrCl2N2O2 B2375492 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide CAS No. 351512-31-7](/img/structure/B2375492.png)
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide” is a chemical compound with a linear formula of C15H14BrN3O2 . It has a molecular weight of 348.2 and is used in scientific research due to its unique structure, which allows for diverse applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14BrN3O2/c1-2-21-14-4-3-13(16)9-12(14)10-18-19-15(20)11-5-7-17-8-6-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them .Aplicaciones Científicas De Investigación
- Drug Discovery and Medicinal Chemistry N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide serves as a scaffold for designing novel drugs. Medicinal chemists modify its structure to create analogs with potential therapeutic effects. Researchers explore its interactions with biological targets, aiming to develop new treatments for diseases such as cancer, infectious diseases, and inflammation.
- Organic Synthesis Chemists use this compound as a building block in organic synthesis. Its reactive functional groups allow for the construction of more complex molecules. By incorporating it into synthetic pathways, researchers can access diverse chemical structures for further investigation.
- Material Science and Nanotechnology The compound’s unique properties make it suitable for material science applications. Researchers explore its behavior as a component in nanomaterials, thin films, or coatings. Its electronic, optical, or catalytic properties may find use in sensors, solar cells, or other advanced materials.
- Scientists have developed fluorescent derivatives of this compound. These probes selectively bind to specific cellular components, allowing visualization and tracking. Applications include live-cell imaging, studying cellular processes, and diagnosing diseases .
- Catalysis and Green Chemistry Researchers investigate its catalytic properties. It may serve as a catalyst in organic transformations, enabling more efficient and sustainable chemical reactions. Green chemistry principles encourage the use of such compounds to minimize environmental impact.
- Analytical Chemistry and Detection Methods The compound’s distinct structure makes it useful in analytical techniques. Researchers explore its behavior in chromatography, mass spectrometry, or electrochemical methods. Detecting and quantifying trace amounts of this compound can aid in environmental monitoring or quality control.
Fluorescent Probes and Imaging Agents
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c1-2-23-15-6-3-11(17)7-10(15)9-20-21-16(22)13-5-4-12(18)8-14(13)19/h3-9H,2H2,1H3,(H,21,22)/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIQCZOBWILHI-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)








![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)

